molecular formula C7H4F3NO5S B3031048 2-Nitrophenyl trifluoromethanesulfonate CAS No. 132993-22-7

2-Nitrophenyl trifluoromethanesulfonate

Cat. No.: B3031048
CAS No.: 132993-22-7
M. Wt: 271.17 g/mol
InChI Key: XGEKGCZJDVVOJA-UHFFFAOYSA-N
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Description

2-Nitrophenyl trifluoromethanesulfonate is a synthetic reagent commonly employed in organic chemistry. It serves as a highly reactive electrophile due to the presence of the trifluoromethanesulfonate (triflate) group, a powerful electron-withdrawing group. This compound is particularly useful for introducing the triflate group into various organic molecules, making it a valuable tool in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Nitrophenyl trifluoromethanesulfonate typically involves the reaction of 2-nitrophenol with trifluoromethanesulfonic anhydride. The process is carried out in the presence of a base, such as pyridine, to neutralize the acidic by-products. The reaction is performed under anhydrous conditions to prevent hydrolysis of the anhydride .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive and potentially hazardous reagents involved.

Chemical Reactions Analysis

Types of Reactions

2-Nitrophenyl trifluoromethanesulfonate undergoes various types of chemical reactions, primarily involving electrophilic aromatic substitution. The triflate group activates the aromatic ring towards nucleophilic attack, facilitating reactions such as:

    Substitution Reactions: The triflate group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Bases: Pyridine, triethylamine

    Catalysts: Palladium complexes for coupling reactions

    Solvents: Anhydrous solvents like dichloromethane or tetrahydrofuran

Major Products

The major products formed from reactions involving this compound depend on the specific nucleophile or coupling partner used. For example, substitution with an amine would yield an arylamine, while a Suzuki coupling would produce a biaryl compound .

Scientific Research Applications

2-Nitrophenyl trifluoromethanesulfonate has diverse applications in scientific research, including:

    Organic Synthesis: It is used to introduce the triflate group into organic molecules, facilitating further functionalization.

    Pharmaceutical Development: The compound is employed in the synthesis of drug candidates, particularly those requiring the triflate moiety for biological activity.

    Material Science: It is used in the preparation of advanced materials, such as polymers and catalysts, where the triflate group imparts desirable properties.

Mechanism of Action

The mechanism of action for 2-Nitrophenyl trifluoromethanesulfonate in chemical reactions involves electrophilic aromatic substitution. . This property is particularly useful in the synthesis of complex organic molecules, where precise control over functional group placement is required.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenyl trifluoromethanesulfonate: Similar in structure but with the nitro group in the para position.

    Phenyl trifluoromethanesulfonate: Lacks the nitro group, making it less reactive towards nucleophiles.

Uniqueness

2-Nitrophenyl trifluoromethanesulfonate is unique due to the combined presence of the nitro group and the triflate group. The nitro group enhances the electrophilicity of the aromatic ring, making it more reactive towards nucleophiles compared to phenyl trifluoromethanesulfonate . This increased reactivity is advantageous in various synthetic applications, allowing for more efficient and selective transformations.

Properties

IUPAC Name

(2-nitrophenyl) trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO5S/c8-7(9,10)17(14,15)16-6-4-2-1-3-5(6)11(12)13/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGEKGCZJDVVOJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40404205
Record name Methanesulfonic acid, trifluoro-, 2-nitrophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132993-22-7
Record name 2-Nitrophenyl triflate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132993-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanesulfonic acid, trifluoro-, 2-nitrophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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